1-(methylsulfonyl)-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O3S3 and its molecular weight is 413.53. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple reaction steps starting from commercially available precursors. The process can include the formation of the thiadiazole ring, the introduction of the piperidine moiety, and the subsequent attachment of the pyridin-2-ylmethylthio group. Each step requires specific reaction conditions, often involving temperature control, specific solvents, and catalytic agents to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production may involve optimizing the synthetic routes to enhance efficiency, reduce costs, and minimize environmental impact. This might include using greener solvents, recycling reagents, and employing continuous flow chemistry techniques to scale up the production while maintaining consistency in the compound’s quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the sulfur-containing groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reductive transformations could involve the thiadiazole ring or the nitro groups if present, resulting in different reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine ring or the thiadiazole moiety, yielding a variety of derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products: The primary products of these reactions depend on the specific conditions and reagents used but often include oxidized forms like sulfoxides or sulfones, reduced forms of the compound, and various substituted derivatives with modified functional groups.
4. Scientific Research Applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, offering versatility due to its multiple functional groups.
Biology: Investigations into its bioactivity have revealed potential as an enzyme inhibitor, making it a candidate for drug development.
Medicine: Its unique structure may contribute to novel therapeutic agents targeting specific biological pathways.
Industry: Its stability and reactivity make it useful in developing advanced materials, including polymers and coatings.
5. Mechanism of Action: The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and piperidine rings are crucial for binding interactions, while the pyridin-2-ylmethylthio group enhances specificity. This structural configuration can inhibit enzymatic activity by blocking active sites or interfering with substrate binding, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(5-((quinolin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Uniqueness: What sets 1-(methylsulfonyl)-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide apart is the specific configuration of its pyridine substituent, which can significantly influence its reactivity and binding properties. The methylsulfonyl group also adds a unique aspect to its chemical behavior, differentiating it from closely related compounds.
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S3/c1-26(22,23)20-8-5-11(6-9-20)13(21)17-14-18-19-15(25-14)24-10-12-4-2-3-7-16-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXUUVCMONZNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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